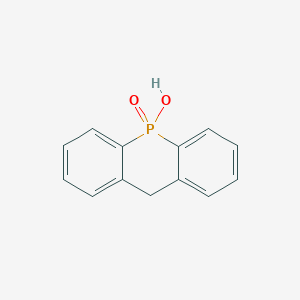
5-hydroxy-10H-acridophosphine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-10H-acridophosphine 5-oxide is a chemical compound with the molecular formula C13H11O2P It is known for its unique structure, which includes both acridine and phosphine oxide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-10H-acridophosphine 5-oxide typically involves the reaction of acridine derivatives with phosphine oxides under controlled conditions. One common method includes the use of a phosphine oxide precursor and an acridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-10H-acridophosphine 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-hydroxy-10H-acridophosphine 5-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-10H-acridophosphine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acridine derivatives: Compounds with similar acridine moieties.
Phosphine oxides: Compounds with similar phosphine oxide structures.
Uniqueness
5-hydroxy-10H-acridophosphine 5-oxide is unique due to its combined acridine and phosphine oxide structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
18593-24-3 |
|---|---|
Fórmula molecular |
C13H11O2P |
Peso molecular |
230.2 g/mol |
Nombre IUPAC |
5-hydroxy-10H-acridophosphine 5-oxide |
InChI |
InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15) |
Clave InChI |
MZCKCNQMJNYJMV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
SMILES canónico |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Key on ui other cas no. |
18593-24-3 |
Sinónimos |
5,10-Dihydro-5-hydroxyacridophosphine 5-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















